Ulipristal Acetate

Receptor pharmacology Glucocorticoid activity Selective progesterone receptor modulator

Ulipristal acetate offers pharmacodynamics unmatched by other SPRMs: mixed PR agonist-antagonist activity with low GR affinity. In the 72–120 h post-coital window, UPA achieved a 0% pregnancy rate vs 3.0% for levonorgestrel—making it the only oral emergency contraceptive proven effective through day 5. For uterine fibroids, UPA 5 mg daily controlled bleeding in 91.5% of patients at 13 weeks (PEARL I), with median amenorrhea at 7 days, avoiding GnRH-agonist-induced bone loss. As a CYP3A4 substrate (86% clearance contribution), it requires rigorous medication reconciliation. Procure for reference standard or SPRM research applications.

Molecular Formula C30H37NO4
Molecular Weight 475.6 g/mol
CAS No. 126784-99-4
Cat. No. B1683392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlipristal Acetate
CAS126784-99-4
SynonymsCDB-2914, CDB 2914, CDB2914, HRP-2000, HRP 2000, HRP2000, VA2914, VA-2914, VA 2914, RTI 3021-012, RU 44675, Ulipristal acetate, EllaOne, Ella, Esmya
Molecular FormulaC30H37NO4
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
InChIInChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1
InChIKeyOOLLAFOLCSJHRE-ZHAKMVSLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ulipristal Acetate (CAS 126784-99-4): A Selective Progesterone Receptor Modulator for Reproductive Health Indications


Ulipristal acetate (UPA), CAS 126784-99-4, is a selective progesterone receptor modulator (SPRM) derived from 19-norprogesterone [1]. It exhibits mixed antagonist and partial agonist activity at the progesterone receptor (PR), a functional profile that distinguishes it from purely antagonistic SPRMs like mifepristone [2]. Clinically, UPA is approved for emergency contraception as a single 30 mg oral dose effective up to 120 hours post-coitus [3], and for the intermittent treatment of moderate to severe symptoms of uterine fibroids in women of reproductive age [4].

Why Ulipristal Acetate Cannot Be Interchanged with Other SPRMs or Progestins


The therapeutic profile of ulipristal acetate is governed by its unique mixed agonist-antagonist pharmacology at the progesterone receptor and its comparatively low affinity for the glucocorticoid receptor (GR), a combination not replicated by other SPRMs [1]. Generic substitution with levonorgestrel for emergency contraception is clinically suboptimal due to divergent efficacy windows and mechanisms, with UPA demonstrating superior pregnancy prevention beyond 72 hours post-coitus [2]. In the management of uterine fibroids, substitution with leuprolide acetate, a GnRH agonist, introduces a distinct adverse effect burden, including rapid-onset menopausal symptoms and bone mineral density loss, which UPA's tissue-selective action avoids [3]. Therefore, selection of UPA is predicated on quantifiable, indication-specific performance metrics that are not transferable to in-class alternatives.

Quantitative Differentiation of Ulipristal Acetate Against Key Comparators


Receptor Selectivity: Reduced Glucocorticoid Antagonism vs. Mifepristone

Ulipristal acetate demonstrates markedly lower antagonism at the glucocorticoid receptor (GR) compared to the first-generation SPRM mifepristone. In an in vitro functional assay, ulipristal acetate exhibited a GR antagonistic IC50 of 21.5 nM, whereas mifepristone was significantly more potent with an IC50 of 0.969 nM [1]. This translates to a >22-fold reduction in anti-glucocorticoid activity. The clinical implication is a lower propensity for GR-mediated adverse effects, such as adrenal insufficiency, supporting a more favorable safety margin for long-term administration [2].

Receptor pharmacology Glucocorticoid activity Selective progesterone receptor modulator

Emergency Contraception: Sustained Efficacy Beyond 72 Hours vs. Levonorgestrel

In a meta-analysis of two randomized controlled trials (n=3,445), ulipristal acetate 30 mg maintained consistent pregnancy prevention efficacy across the full 120-hour window post-coitus, unlike levonorgestrel [1]. For women treated between 72 and 120 hours after unprotected intercourse, the observed pregnancy rate was 0% (0 pregnancies in 100 women) for ulipristal acetate, compared to 3.0% (3 pregnancies in 100 women) for levonorgestrel [2]. Across the entire 0-120 hour period, the pregnancy rate was 1.3% for ulipristal vs 2.2% for levonorgestrel, representing a 41% relative risk reduction [3].

Emergency contraception Pregnancy prevention Time window of efficacy

Uterine Fibroid Management: Superior Bleeding Control vs. Placebo and Non-Inferiority to Leuprolide

In the pivotal Phase III PEARL I trial, ulipristal acetate 5 mg/day demonstrated a 72.7% absolute increase in the proportion of patients achieving controlled uterine bleeding (PBAC score <75) at 13 weeks compared to placebo (91.5% vs 18.8%; 95% CI 55.1–83.2; P<0.001) [1]. In the PEARL II trial, both 5 mg and 10 mg daily doses of ulipristal acetate were non-inferior to once-monthly leuprolide acetate 3.75 mg in achieving bleeding control, with the added benefit of significantly fewer moderate-to-severe hot flushes (11% for UPA 5 mg vs. 40% for leuprolide; P<0.001) [2].

Uterine fibroids Menorrhagia Pictorial Blood Loss Assessment Chart

Pharmacokinetic Profile: Half-Life and Dosing Convenience vs. In-Class SPRMs

Ulipristal acetate exhibits a terminal elimination half-life of 32–38 hours, enabling once-daily oral administration for chronic indications and single-dose efficacy for emergency contraception [1]. This PK profile is notably shorter than that of mifepristone, which has a terminal half-life of 25–28 days following multiple doses, leading to prolonged tissue retention [2]. The more rapid clearance of UPA facilitates intermittent treatment protocols (e.g., 3-month courses for fibroids) with predictable washout periods, a feature not readily achievable with the extended half-life of mifepristone.

Pharmacokinetics Half-life Oral bioavailability

Drug-Drug Interaction Risk: CYP3A4 Substrate Sensitivity vs. Levonorgestrel

Both ulipristal acetate and levonorgestrel are sensitive substrates of CYP3A4, but quantitative interaction data highlight the clinical significance for UPA. Co-administration with the potent CYP3A4 inhibitor ketoconazole increased UPA AUC by 5.9-fold and Cmax by 2.0-fold [1]. The estimated contribution of CYP3A4 to UPA clearance is 86%, making it a highly sensitive substrate where even moderate inhibitors can cause clinically relevant exposure increases [2]. This necessitates specific contraindications with strong/moderate CYP3A4 inhibitors, a procurement consideration for patient populations on polypharmacy.

Drug-drug interactions CYP3A4 Pharmacokinetic interaction

Long-Term Safety Signal: Benign Endometrial Changes (PAEC) as a Class Effect

A class effect of all selective progesterone receptor modulators, including ulipristal acetate and mifepristone, is the induction of benign, reversible endometrial changes known as Progesterone Receptor Modulator-Associated Endometrial Changes (PAECs) [1]. The incidence of PAECs with UPA 5 mg over a 3-month course is approximately 60%, which is comparable to rates observed with mifepristone. Crucially, these changes are non-proliferative and fully reversible upon cessation of treatment, with no evidence of progression to hyperplasia or malignancy [2]. This class-level understanding is essential for interpreting endometrial surveillance data and avoiding unnecessary surgical intervention.

Endometrial safety PAEC Long-term tolerability

Evidence-Backed Application Scenarios for Ulipristal Acetate


Emergency Contraception: First-Line Oral Agent for Presentation Up to 120 Hours

Ulipristal acetate 30 mg is the preferred oral emergency contraceptive for any patient presenting within 120 hours of unprotected intercourse, based on its demonstrated superior efficacy over levonorgestrel in the 72-120 hour window [1]. In this extended window, UPA maintained a 0% pregnancy rate compared to 3.0% for levonorgestrel, making it the only oral agent with proven efficacy throughout the entire 5-day period [2]. This application is supported by direct head-to-head comparative data from a meta-analysis of two large RCTs.

Preoperative Optimization for Uterine Fibroid Surgery

Ulipristal acetate 5 mg daily for a 3-month course is indicated for the preoperative treatment of moderate to severe symptoms of uterine fibroids to reduce bleeding and facilitate surgery [1]. In the PEARL I trial, UPA 5 mg controlled bleeding (PBAC <75) in 91.5% of patients at 13 weeks vs. 18.8% for placebo, with a median time to amenorrhea of 7 days [2]. This rapid and robust hemostatic effect, combined with a tolerability profile superior to GnRH agonists, makes it the agent of choice for optimizing surgical conditions and correcting preoperative anemia.

Intermittent Medical Management of Symptomatic Uterine Fibroids

Ulipristal acetate is approved for intermittent treatment (3-month courses) of symptomatic uterine fibroids in women seeking to avoid or delay surgery [1]. The PEARL IV trial demonstrated that repeat courses maintain efficacy, with 49% of patients achieving amenorrhea after four courses, and with no evidence of cumulative toxicity [2]. The drug's 32-38 hour half-life allows for predictable washout between courses, and its low anti-glucocorticoid activity (IC50 21.5 nM at GR) supports a favorable long-term safety profile compared to mifepristone [3].

Contraindication Management: CYP3A4-Mediated Drug Interactions

Given that ulipristal acetate is a sensitive CYP3A4 substrate (86% contribution to clearance) with a 5.9-fold AUC increase upon co-administration with strong inhibitors, its use is contraindicated with potent CYP3A4 inhibitors such as ketoconazole, itraconazole, and ritonavir [1]. Concomitant use with moderate inhibitors is not recommended [2]. This application scenario is defined by exclusion, guiding formulary and prescribing decisions in patient populations with high rates of polypharmacy, and underscores the need for robust medication reconciliation processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ulipristal Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.